Potassium oleate, 40 wt. % paste in H2O

Description

Properties

CAS No. |

143-18-0 |

|---|---|

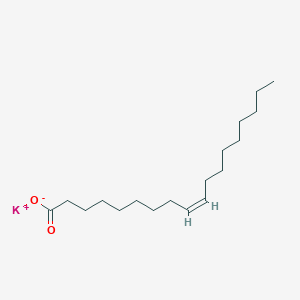

Molecular Formula |

C18H34KO2 |

Molecular Weight |

321.6 g/mol |

IUPAC Name |

potassium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI Key |

QHOWYOKUKZPTPL-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[K] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] |

Color/Form |

YELLOWISH OR BROWNISH, SOFT MASS OR CRYSTALS BROWN SOLID OR LIQUID GRAY-TAN PASTE |

density |

greater than 1.1 at 68 °F (solid or liquid) (USCG, 1999) GREATER THAN 1.1 @ 20 °C |

flash_point |

140 °F CC |

melting_point |

Starts to decompose at approximately 428 °F (NTP, 1992) FREEZING POINT: 455-464 °F= 235-240 °C= 508-513 DEG K |

Other CAS No. |

143-18-0 |

physical_description |

Potassium oleate appears as brown solid or clear to amber liquid with a soapy odor. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder; Liquid; Other Solid Yellowish, brownish, or grey-tan solid or brown liquid; [HSDB] Brown solid or clear to amber liquid; [CAMEO] Beige powder; [MSDSonline] |

Pictograms |

Irritant |

solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) 25 G/100 CC OF COLD WATER; SOL IN HOT WATER; 4.315 G/100 CC ALCOHOL @ 13.5 °C; 100 G/100 CC ALCOHOL @ 50 °C; 3.5 G/100 CC ETHER @ 35 °C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Kinetics of Potassium Oleate

Mechanistic Studies of Controlled Synthesis Routes for Potassium Oleate (B1233923) from Fatty Acid Precursors

The synthesis of potassium oleate, the potassium salt of oleic acid, is fundamentally achieved through the saponification of oleic acid-rich fats and oils or by the direct neutralization of purified oleic acid with a potassium base. sciencesfp.comatamanchemicals.com The reaction involves the hydrolysis of the ester linkages in triglycerides or the neutralization of the carboxylic acid group of oleic acid. sciencesfp.com

Kinetics and Thermodynamics of Saponification Reactions Involving Oleic Acid

The saponification of oleic acid with potassium hydroxide (B78521) (KOH) is a neutralization reaction that is typically exothermic, releasing heat. lookchem.com It is generally considered a second-order reaction, where the rate is dependent on the concentration of both the oleic acid and the potassium hydroxide. semanticscholar.org The basic reaction is:

CH₃(CH₂)₇CH=CH(CH₂)₇COOH + KOH → CH₃(CH₂)₇CH=CH(CH₂)₇COOK + H₂O

Key factors influencing the reaction kinetics include temperature, reactant concentration, and mass transfer efficiency. semanticscholar.org Since oils and aqueous KOH solutions are often immiscible, the reaction can be mass-transfer limited. semanticscholar.org Vigorous stirring is therefore crucial to increase the interfacial area between the reactants and enhance the reaction rate. semanticscholar.org The use of a co-solvent like ethanol (B145695) can also improve miscibility and accelerate the reaction. sciencesfp.com Increasing the temperature typically increases the reaction rate constant, as does using an excess of the alkali (KOH). semanticscholar.org The reaction is driven to completion by the formation of the stable salt, potassium oleate. echemi.com

Table 1: Factors Affecting the Kinetics of Oleic Acid Saponification

| Parameter | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides higher kinetic energy to reactant molecules, increasing collision frequency and energy. semanticscholar.org |

| Concentration | Increases | A higher concentration of oleic acid or KOH leads to more frequent molecular collisions. semanticscholar.org |

| Stirring Speed | Increases | Improves mixing of immiscible phases (oil and aqueous alkali), overcoming mass transfer limitations. semanticscholar.org |

| Solvent | Can Increase | A co-solvent like ethanol improves the solubility and contact between oleic acid and KOH. sciencesfp.com |

Novel Catalytic Systems for Enhanced Potassium Oleate Production Efficiency

While direct saponification with KOH is common, research into advanced catalytic systems aims to improve reaction efficiency, reduce energy consumption, and simplify product separation. Much of this research is in the parallel field of biodiesel production, which involves similar transesterification reactions. Heterogeneous (solid) catalysts are particularly promising because they can be easily recovered and reused. mdpi.com

Alumina-supported potassium compounds, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), have demonstrated high catalytic activity in transesterification reactions. researchgate.net These solid base catalysts offer a large surface area for the reaction to occur and can achieve high product yields under optimized conditions. researchgate.net Other complex catalytic systems have also been developed, such as a nano-composite catalyst composed of sodium superoxide (B77818) (NaO₂) coated on a support of silicon dioxide, potassium ferricyanide, and granite, which has shown high efficiency for transesterification. mdpi.com In some systems, potassium itself is used as a dopant to modify the acidity and selectivity of a catalyst, such as in NiMoK/TS-1 catalysts used for converting fatty acid esters into olefins. acs.org

Table 2: Examples of Novel Catalytic Systems in Fatty Acid Reactions

| Catalyst System | Reaction Type | Key Finding | Source |

| KF/Al₂O₃ | Transesterification | Heterogeneous catalyst with high activity, requiring only a small amount for high yield. | researchgate.net |

| Ni₅Mo₁₀K/TS-1 | Olefin Synthesis | Doping with potassium (K) decreased catalyst acidity and increased product selectivity. | acs.org |

| NaO₂/SiO₂/PFC/Granite | Transesterification | A novel nano-composite superoxide catalyst achieved biodiesel yields up to 99.2%. | mdpi.com |

| KOH/Al₂O₃ | Transesterification | An effective and reusable solid catalyst for biodiesel production. | researchgate.net |

Principles of Green Chemistry in Potassium Oleate Manufacturing and Purification

Green chemistry principles are increasingly being applied to the synthesis of potassium oleate to minimize environmental impact and enhance sustainability.

Development of Solvent-Free or Low-Environmental-Impact Synthesis Protocols

A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. The synthesis of potassium oleate can be performed in water, which is considered the most environmentally benign solvent. atamanchemicals.com Methods that concentrate the reactants and heat them can produce a flowable, viscous form of potassium oleate without other solvents. atamanchemicals.com When a co-solvent is needed to improve miscibility, ethanol is a preferable choice as it is a bio-solvent derived from renewable resources. sciencesfp.com Furthermore, the development of solid, reusable heterogeneous catalysts like KF/Al₂O₃ aligns with green chemistry principles by simplifying purification, reducing waste streams associated with separating a homogeneous catalyst, and allowing for continuous processing. researchgate.net

Utilization of Renewable and Sustainable Feedstocks for Oleate Synthesis

Potassium oleate is inherently a product of green chemistry due to its feedstocks. Oleic acid is one of the most abundant fatty acids in nature, widely present in renewable and sustainable animal and vegetable oils. atamanchemicals.com Major sources include:

Olive Oil sciencesfp.com

Palm Oil atamanchemicals.com

Lard and other animal fats atamanchemicals.com

The use of these natural triglycerides as a starting point for saponification makes the production of potassium oleate highly sustainable. sciencesfp.comatamanchemicals.com

Chemical Derivatization and Functionalization Strategies for Potassium Oleate

The chemical structure of potassium oleate, with its carboxylate head and a cis-double bond in the hydrocarbon tail, offers multiple sites for chemical modification to create functionalized derivatives.

One common strategy is to target the carbon-carbon double bond. For instance, the epoxidation of oleic acid using an in-situ generated peracid converts the double bond into an oxirane ring. srce.hr This reaction is endothermic, and kinetic studies have determined its activation energy to be approximately 91.12 kJ/mol at 75°C. srce.hr

The carboxylate group can also be functionalized. While potassium oleate is the result of neutralizing oleic acid, the reverse reaction, esterification, can be performed under acidic conditions to produce fatty acid esters (biodiesel). The esterification of oleic acid with methanol (B129727) or ethanol is a non-spontaneous, endothermic reaction with a reported activation energy of 45.51 kJ/mol. researchgate.net

Beyond simple modifications, potassium oleate itself is used as a functional chemical. It can act as a ligand to control the size and shape of nanoparticles during synthesis. researchgate.net In one study, potassium oleate was used to synthesize β-NaYF₄:Yb,Er nanorods, where the oleate ions helped control the phase transition and the potassium ions were doped into the nanocrystal lattice, influencing its anisotropic growth. researchgate.net Additionally, potassium oleate serves as a catalyst in other industrial processes, such as promoting the polyisocyanurate foam reaction in the manufacturing of polyurethane. atamanchemicals.comatamanchemicals.com

Table 3: Derivatization and Functionalization of Potassium Oleate

| Strategy | Target Site | Resulting Product/Function | Research Finding |

| Epoxidation | C=C double bond | Epoxidized Oleic Acid | An endothermic reaction with an activation energy of 91.12 kJ/mol. srce.hr |

| Esterification | Carboxylate group | Fatty Acid Esters (e.g., Biodiesel) | A non-spontaneous reaction with an activation energy of 45.51 kJ/mol. researchgate.net |

| Ligand for Nanoparticle Synthesis | Full Molecule | Controlled synthesis of β-NaYF₄:Yb,Er nanorods | Potassium oleate acts as a stabilizer and its K⁺ ions influence crystal growth. researchgate.net |

| Industrial Catalyst | Full Molecule | Catalyst for Polyurethane Foams | Promotes the polyisocyanurate reaction. atamanchemicals.comatamanchemicals.com |

Synthesis of Modified Potassium Oleate Derivatives with Tailored Interfacial Properties

The interfacial properties of potassium oleate can be precisely engineered through the synthesis of modified derivatives. These modifications typically target the oleic acid backbone to alter its amphiphilic character, which subsequently influences the behavior of the resulting potassium salt at interfaces.

A key strategy involves the in situ formation of potassium oleate during the emulsification process. By neutralizing oleic acid with potassium hydroxide (KOH) along the emulsification path, it is possible to dynamically alter the spontaneous curvature of the interface. nih.gov This method allows for the adjustment of the hydrophile-lipophile balance (HLB) number of the surfactant system; oleic acid has an HLB of 1, while potassium oleate has an HLB of 20. nih.gov This controlled neutralization is instrumental in forming highly stable oil-in-water nanoemulsions by enabling the system to pass through a liquid crystal phase where all the oil can be incorporated. nih.govnih.gov

Further chemical modifications of the oleate structure can produce a wide array of derivatives with specialized properties. One significant method is the epoxidation of the double bond in the oleic acid chain, followed by ring-opening reactions. acs.orgiastate.edu Reacting the epoxide with nucleophiles like polyethylene (B3416737) glycols (PEGs) of varying chain lengths introduces polyether chains, yielding nonionic surfactants. acs.orgwhiterose.ac.uk This approach allows for fine-tuning the hydrophilic nature of the molecule, which in turn governs its performance as an emulsifier, detergent, or solubilizing agent. acs.org

Other synthetic routes include the esterification of oleic acid with different alcohols (e.g., ethanol, propanol, butanol) or polyols (e.g., ethylene (B1197577) glycol, glycerol) to create a diverse family of oleate esters. acs.orgiastate.edu These esters can then be saponified to produce modified potassium oleate salts with altered packing arrangements and interfacial activities. Additionally, sulfonation of polyglycerol oleate, itself a derivative of oleic acid and polymerized glycerol, yields anionic surfactants with a hyperbranched structure, demonstrating another pathway to advanced surfactant design. e3s-conferences.org These tailored modifications enable the creation of surfactants optimized for specific applications, from enhanced oil recovery to advanced formulation science. scirp.org

| Modification Strategy | Resulting Derivative/System | Tailored Interfacial Property | Reference |

|---|---|---|---|

| In-situ neutralization of oleic acid with KOH | Potassium oleate in a mixed surfactant system | Dynamic adjustment of HLB number (from 1 to 20); formation of stable nanoemulsions. | nih.gov |

| Epoxidation of oleate followed by ring-opening with PEG | Nonionic PEGylated oleate derivatives | Controlled hydrophilicity; can be tailored for use as O/W emulsifiers, detergents, and solubilizers. | acs.org |

| Transesterification of methyl oleate with various alcohols | Alkyl oleate esters (e.g., ethyl, propyl, butyl oleate) | Altered nonpolar moiety size, leading to different critical micelle concentrations (CMC) and surface tension values upon saponification. | acs.org |

| Esterification with polyols and subsequent sulfonation | Sulfonated Hyperbranched Polyglycerol Oleate (HPGOS) | Creation of an anionic surfactant with a complex, hyperbranched structure for advanced applications. | e3s-conferences.org |

Polymerization and Co-polymerization Reactions Incorporating Potassium Oleate Moieties

Potassium oleate serves as a critical component, primarily as an anionic surfactant, in various industrial polymerization reactions, most notably in emulsion and miniemulsion polymerization. mdpi.comresearchgate.net In these processes, potassium oleate is not typically incorporated into the polymer backbone itself but functions to stabilize monomer droplets and the resulting polymer particles in an aqueous medium. Its role is fundamental to controlling the reaction kinetics, particle size, and stability of the final latex product. google.comacs.org

In emulsion polymerization, the process begins with the formation of micelles by the surfactant in the aqueous phase. orientjchem.org These micelles encapsulate the water-insoluble monomers, creating the primary loci for polymerization initiation by a water-soluble initiator. orientjchem.org As polymerization proceeds, the monomer-swollen micelles are converted into polymer particles, which are stabilized against coagulation by the adsorbed layer of potassium oleate on their surface.

Research highlights the use of potassium oleate in several key polymerization systems:

Styrene-Butadiene Rubber (SBR) Synthesis: Potassium oleate is effectively used in the miniemulsion polymerization of styrene (B11656) and butadiene. mdpi.comnih.govresearchgate.net The in situ generation of potassium oleate (from oleic acid and KOH) has been shown to be particularly advantageous, producing smaller and more stable monomer droplets (around 190 nm) compared to conventional surfactants like sodium dodecyl sulfate (B86663) (SDS). mdpi.comnih.govdntb.gov.ua This leads to stable SBR latexes with high solids content (approx. 50%), narrow particle size distribution (approx. 220 nm), and low gel content. mdpi.comnih.gov

Polystyrene Seed Latex: In continuous emulsion polymerization processes, potassium oleate is the emulsifying agent used to create a stable, small-particle-diameter polystyrene seed latex. google.com Using a high concentration of potassium oleate (1 to 8 weight percent) promotes the formation of very small particles, which helps to stabilize the reaction kinetics and produce a more consistent final latex product. google.com

Polymerization of Terpenes: Potassium oleate has been incorporated into redox-initiated emulsion polymerization systems for the polymerization of bio-based monomers like β-myrcene. researchgate.net

Carboxylic Styrene-Butadiene Latex: Formulations for carboxylic styrene-butadiene latex often include potassium oleate as part of a mixed emulsifier system to improve polymerization stability and prevent gel formation. google.com

The concentration and nature of the emulsifier, such as potassium oleate, directly influence the polymerization rate and the number and size of the final polymer particles, making it a key parameter for controlling the properties of the resulting polymer dispersion. acs.org

| Polymerization System | Monomer(s) | Role of Potassium Oleate | Key Findings | Reference |

|---|---|---|---|---|

| Miniemulsion Polymerization | Styrene, Butadiene | In-situ generated surfactant | Produces stable SBR latex with high solids content (~50%), small particle size (~220 nm), and low gel content. Faster stabilization than SDS. | mdpi.comnih.govresearchgate.net |

| Continuous Emulsion Polymerization | Styrene | Emulsifying agent for seed latex | Creates a small-particle seed latex that stabilizes reaction kinetics and reduces cycling of final particle size. Used at 1-8 wt%. | google.com |

| Redox Emulsion Polymerization | β-myrcene (terpene) | Emulsifier | Enables polymerization of bio-based monomers in an aqueous emulsion system. | researchgate.net |

| Emulsion Polymerization | Styrene, Butadiene, Methacrylic acid | Component of mixed emulsifier system | Improves stability and prevents gel formation in the production of carboxylic styrene-butadiene latex. | google.com |

| Batch Emulsion Polymerization | Methyl Methacrylate (using Sodium Oleate) | Surfactant/Emulsifier | The rate of polymerization is dependent on surfactant concentration, which controls micelle formation and particle nucleation. | orientjchem.org |

Spectroscopic and Advanced Structural Elucidation of Potassium Oleate Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis of Potassium Oleate (B1233923)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and environment of molecules at the atomic level.

Solid-state NMR (ssNMR) is indispensable for characterizing the local structure and dynamics of solid materials like potassium oleate, offering insights into both its ordered crystalline polymorphs and disordered amorphous phases. jocpr.com By analyzing the interactions of atomic nuclei within an external magnetic field, ssNMR can distinguish between different crystal forms based on their unique chemical shifts and spectral signatures. jocpr.com Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, yielding high-resolution spectra for solid samples. hu-berlin.de

For potassium oleate, ¹³C ssNMR can be used to identify different polymorphs by observing distinct chemical shifts for the carbon atoms in the alkyl chain, the C=C double bond, and the carboxylate headgroup. google.com These shifts are highly sensitive to the local molecular packing and conformation. Furthermore, ¹H T₁, or spin-lattice relaxation time, measurements can probe molecular mobility and detect phase separation in both crystalline and amorphous materials. americanpharmaceuticalreview.com For instance, differences in ¹H T₁ values between components can indicate macroscopic phase separation. americanpharmaceuticalreview.com Two-dimensional ssNMR experiments, such as ¹H-¹³C Cross-Polarization Heteronuclear Correlation (CP-HETCOR), can definitively prove molecular association between different components in a mixture, which is crucial for analyzing complex formulations. nih.gov

| Functional Group | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| Carbonyl (COO⁻) | 175 - 185 | Electronic environment of the headgroup, polymorphism. |

| Olefinic (C=C) | 128 - 132 | Conformation around the double bond (cis/trans). |

| Alkyl Chain (CH₂) | 10 - 40 | Chain packing, conformational order/disorder. |

| Methyl (CH₃) | ~14 | Environment at the chain terminus. |

In solution, potassium oleate molecules self-assemble into various structures, such as micelles and liquid crystalline phases, which can be effectively studied using solution-state NMR. rsc.org Pulsed-field gradient (PFG) NMR is a key technique for investigating these assemblies. By measuring the self-diffusion coefficients of the molecules, PFG-NMR can determine whether molecules are free in solution or incorporated into larger aggregates like micelles. rsc.org For example, a significant decrease in the diffusion coefficient of oleate anions upon increasing concentration is indicative of micelle formation.

Studies on mixed micellar systems, such as those containing potassium oleate and a cationic surfactant, have utilized PFG-NMR to understand the solubilization of other molecules within the micelles. rsc.org The diffusion coefficient of a solubilized hydrophobic molecule will be identical to that of the surfactant aggregate if it is located inside the micelle. rsc.org

NMR relaxation measurements (T₁ and T₂) provide insights into the dynamics and mobility of different parts of the potassium oleate molecule within an aggregate. For instance, the mobility of the hydrocarbon tail can be compared to that of the polar headgroup. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal spatial proximities between different parts of the oleate molecule or between the oleate and solvent molecules, helping to elucidate the structure of the micellar or liquid crystalline phase. rsc.org The interaction of the potassium counterion (³⁹K) with the micellar surface can also be probed using alkali metal NMR, providing information on the degree of counterion binding. acs.org

Solid-State NMR for Crystalline and Amorphous Phases of Potassium Oleate

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies of Potassium Oleate

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of potassium oleate and for probing the subtle intermolecular forces that govern its aggregation. spectroscopyonline.com These techniques are complementary: FT-IR is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability. spectroscopyonline.comepequip.com

The FT-IR and Raman spectra of potassium oleate are characterized by distinct bands corresponding to the vibrations of its specific functional groups. Analysis of these bands provides information on molecular structure and conformation. capes.gov.br

Carboxylate Group (COO⁻): The most prominent bands for the carboxylate headgroup are the asymmetric (νas) and symmetric (νs) stretching vibrations. In FT-IR spectra, the asymmetric stretch typically appears as a strong band around 1560-1570 cm⁻¹. The position of this band can indicate the nature of the interaction between the carboxylate and the counterion or other molecules. For instance, chemisorption of oleate onto a surface can be identified by a broad single band around 1535 cm⁻¹ for the asymmetric carboxylate stretch. researchgate.net

Alkyl Chain: The C-H stretching vibrations of the CH₂ and CH₃ groups appear in the 2800-3000 cm⁻¹ region. researchgate.net The precise frequencies and shapes of these bands are sensitive to the conformational order of the hydrocarbon chains (i.e., the proportion of trans vs. gauche conformers). spectroscopyonline.com

Olefinic Group (C=C): The C=C stretching vibration in the oleate chain is observed around 1655 cm⁻¹ in the Raman spectrum. spectroscopyonline.com The =C-H deformation band can be seen near 1272 cm⁻¹. spectroscopyonline.com

Table 2: Key Vibrational Band Assignments for Potassium Oleate

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Significance |

|---|---|---|---|

| ~2800 - 3000 | ν(C-H) of CH₂ and CH₃ | FT-IR, Raman | Conformational ordering of alkyl chains. researchgate.net |

| ~1655 | ν(C=C) | Raman | Presence and environment of the double bond. spectroscopyonline.com |

| ~1560 | νas(COO⁻) | FT-IR | Asymmetric stretch of the carboxylate headgroup, sensitive to coordination and bonding. researchgate.net |

| ~1444 | δ(CH₂) | Raman | Scissoring deformation, used as a reference for unsaturation measurements. spectroscopyonline.com |

In aqueous systems and in the presence of proton-donating species (like oleic acid), hydrogen bonding plays a critical role in the structure of potassium oleate aggregates. Vibrational spectroscopy is highly sensitive to these interactions. The formation of a hydrogen bond typically causes the stretching frequency of the involved group (e.g., O-H) to shift to a lower wavenumber, broaden, and increase in intensity. docbrown.info

When potassium oleate forms acid-soap complexes with oleic acid, the characteristic vibrations of the carboxylic acid dimer and the carboxylate group are significantly altered. capes.gov.br FT-IR and Raman spectroscopy can detect the formation of unique hydrogen-bonded head-group structures in these complexes. capes.gov.br For example, the disappearance or shift of the C=O stretching band of the carboxylic acid (typically around 1710 cm⁻¹) and changes in the carboxylate stretching bands provide direct evidence of this complexation. capes.gov.br These spectroscopic changes allow for the quantitative analysis of competing intermolecular hydrogen bonds in mixtures. rsc.org

Detailed Band Assignment and Analysis of Functional Group Interactions in Potassium Oleate

X-ray Diffraction (XRD) and Neutron Scattering for Macro- and Meso-Scale Structures of Potassium Oleate Systems

While NMR and vibrational spectroscopy probe molecular-level details, X-ray Diffraction (XRD) and neutron scattering techniques are essential for elucidating the larger-scale organization of potassium oleate systems, from the packing in solid crystals to the shape and size of micelles and the structure of liquid crystalline phases.

Low-angle X-ray diffraction has been instrumental in studying the lyotropic mesomorphic phases that occur in the potassium oleate-water system. tandfonline.comtandfonline.com As the water content is increased, various phases such as neat, complex hexagonal, rectangular, and middle mesomorphic phases have been identified. tandfonline.comtandfonline.com The diffraction patterns provide information on the lattice parameters of these phases. For example, a rectangular phase has been identified with lattice spacings of a = 5.6 nm and b = 4.6 nm. tandfonline.com XRD studies on acid-soap complexes of oleic acid and sodium oleate have revealed that the hydrocarbon chains can adopt a more stable packing arrangement than in the parent compounds. capes.gov.br

Small-Angle Neutron Scattering (SANS) is particularly powerful for studying surfactant solutions due to the ability to use isotopic substitution (H/D contrast) to highlight different parts of an aggregate. mpg.de SANS studies on potassium oleate microemulsions have provided evidence for the formation of large cluster aggregates. acs.org In mixed surfactant systems, such as potassium oleate with a cationic surfactant, SANS can reveal the structure of worm-like micelles. mdpi.com By fitting the scattering data to models, parameters like the cross-sectional radius of the micelles can be determined. For instance, in a mixed micelle system, a cylinder radius of 19.7 ± 0.4 Å was determined. researchgate.net SANS has also been used to show that in certain mixed systems, the structure of the aggregates is controlled by the surfactant with the longer tail, which in this case would be the oleate. researchgate.net

Determination of Crystalline Structure and Polymorphism in Solid Potassium Oleate

The solid form of potassium oleate, like many long-chain carboxylate salts, can exist in different crystalline structures, a phenomenon known as polymorphism. scielo.br These polymorphs have the same chemical composition but differ in the arrangement of molecules within the crystal lattice, which can influence their physical properties. scielo.br The specific crystalline arrangement is determined by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and electrostatic interactions involving the potassium ions and carboxylate groups. scielo.br

The first binary phase diagram for the potassium oleate–water system was published by McBain and Elford in 1926, laying the groundwork for understanding its phase behavior. aip.org In the solid state, potassium oleate is described as a yellowish or brownish soft mass or crystals. nih.gov The presence of the cis-double bond in the oleic acid chain introduces a kink, which significantly influences the packing efficiency and the resulting crystal structure compared to its saturated counterparts. ru.nlub.edu Studies on related alkali metal oleates and other long-chain fatty acid salts have revealed complex polymorphic behavior, often characterized by lamellar (layered) structures. ub.eduacs.org Different polymorphs can be identified and characterized by techniques such as X-ray diffraction (XRD), which provides information on the crystal lattice parameters and symmetry. While detailed crystallographic data for potassium oleate specifically is not extensively reported in the provided results, the behavior of similar systems suggests that it likely forms various crystalline and liquid crystalline phases depending on factors like temperature and hydration. researchgate.net

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Self-Assembled Structures (e.g., micelles, vesicles, liquid crystals) of Potassium Oleate

In aqueous solutions, potassium oleate self-assembles into a variety of structures, the nature of which is highly dependent on concentration, temperature, and the presence of additives. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the size, shape, and arrangement of these nanoscale aggregates. mdpi.comresearchgate.net

Micelles: At concentrations above its critical micelle concentration (CMC), potassium oleate forms micelles. These can transition from spherical to wormlike (cylindrical) structures with increasing concentration or the addition of salt. researchgate.netresearchgate.net SANS studies have been instrumental in determining the structure of these micelles. For instance, in hybrid systems with polymers like poly(4-vinylpyridine), SANS revealed that potassium oleate forms rodlike micelles with a radius of about 2 nm. researchgate.netresearchgate.net The technique can also track salt-induced transformations, such as the transition from "beads-on-string" aggregates to rodlike micelles. researchgate.netresearchgate.net SAXS has been used to study emulsions of potassium oleate micelles, identifying a lamellar structure within the micelles. vot.pl In one study, the interplanar distance in 3% and 6% solutions was found to be 48 nm and 25 nm, respectively. vot.pl Another SAXS study calculated the diameter of potassium oleate micelles with solubilized styrene (B11656) to be 10.4 nm, while in an aqueous emulsion phase, the micelle diameter was determined to be 4.8 nm. vot.pl

Vesicles and Liquid Crystals: At higher concentrations or under specific conditions (e.g., in mixtures with other lipids or in the presence of oils), potassium oleate can form more complex structures like vesicles (liposomes) and various liquid crystalline phases. nih.govmdpi.com SAXS is a key method for identifying these ordered phases. google.comnih.govresearchgate.net For example, in oleic acid/potassium oleate systems, SAXS patterns can distinguish between lamellar and hexagonal liquid crystal phases. nih.govresearchgate.net The hexagonal phase, characterized by hexagonally packed cylindrical micelles, has been identified in potassium oleate-containing systems. copernicus.orgcopernicus.org The transition between different phases, such as from micelles to vesicles, can be induced by changes in pH, and these transformations have been studied using techniques like time-resolved SAXS. acs.orgaps.org A study of the potassium oleate/water system identified a hexagonal mesophase (H) and a lamellar mesophase (D). researchgate.net

Below is a table summarizing findings from SAXS and SANS studies on potassium oleate aggregates.

| Technique | System | Aggregate Type | Key Findings |

| SAXS | 6% Potassium oleate solution with solubilized styrene | Micelles | Lamellar micellar structure preserved; interplanar distance reduced to 19 nm due to swelling. vot.pl |

| SAXS | Styrene emulsion with potassium oleate | Micelles | Diameter of potassium oleate micelles was calculated to be 4.8 nm. vot.pl |

| SAXS | Oleic acid-potassium oleate/Tween 80/water system | Liquid Crystals | Identified hexagonal and lamellar liquid crystal phases based on characteristic peak ratios. nih.govresearchgate.net |

| SANS | Potassium oleate with poly(4-vinylpyridine) | Hybrid Micelles | Evidenced branched rodlike hybrid micelles with a radius of 2 nm. researchgate.net |

| SANS | Potassium oleate/poly(4-vinylpyridine) with KCl | Hybrid Micelles | Showed salt-induced transformation from "beads-on-string" aggregates to rodlike structures. researchgate.net |

| USANS | Potassium oleate/n-octyltrimethylammonium bromide with hydroxypropyl guar | Worm-like Micelles | Cylindrical structure of worm-like micelles was not affected by the addition of the polysaccharide. mdpi.com |

Advanced Microscopy Techniques (AFM, TEM, SEM) for Morphological Characterization of Potassium Oleate Aggregates

While scattering techniques provide ensemble-averaged structural information, advanced microscopy methods like Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) offer direct visualization of individual aggregates and their surface features.

Direct Visualization of Micellar, Vesicular, and Lamellar Phase Morphologies of Potassium Oleate

These high-resolution imaging techniques have been crucial in confirming the structures inferred from scattering data and revealing the complex morphologies of potassium oleate assemblies.

Micelles: The direct imaging of individual micelles is challenging due to their small size and dynamic nature. However, Cryogenic Transmission Electron Microscopy (cryo-TEM) has been successfully used to visualize wormlike micelles of potassium oleate and their transformation into "beads-on-string" structures in the presence of polymers and hydrocarbons. nih.gov In studies of hybrid systems, cryo-TEM evidenced the coexistence of spherical micelles and branched rodlike hybrid micelles. researchgate.net AFM has also been employed to study potassium oleate aggregates adsorbed on surfaces like mica. researchgate.net

Vesicles: Vesicles, which are enclosed bilayer structures, are readily visualized by microscopy. Cryo-TEM has been instrumental in studying vesicles formed in mixtures containing potassium oleate or its sodium salt analogue. nih.govmdpi.com These studies show the formation of both unilamellar and multilamellar vesicles. nih.govmdpi.com For instance, cryo-TEM has been used to investigate the transformation of micelles into vesicles and to observe fission processes in mixed vesicle systems. acs.org TEM has also been used to visualize the formation of oleic acid modified vesicles. researchgate.net

Lamellar Phases: The lamellar phase, consisting of stacked bilayers, can also be directly imaged. Cryo-TEM images of monoolein/sodium oleate/water mixtures clearly show multilamellar vesicles, which are dispersions of the lamellar (Lα) phase. mdpi.com Polarized light microscopy is another valuable tool that can identify the characteristic textures of different liquid crystalline phases, such as the fan-like structures of hexagonal phases and the oily streaks or multilamellar vesicles (MLVs) of lamellar phases. aip.orgresearchgate.net

Surface Topography and Film Formation Characteristics of Potassium Oleate on Substrates

When potassium oleate is applied to a surface, it can form thin films whose structure and topography are critical for applications like corrosion inhibition and surface modification.

Film Formation and Morphology: SEM is often used to investigate the morphology of films containing potassium oleate. For example, in studies of rubber composites, SEM was used to examine the sample morphology after the addition of potassium oleate-modified kaolin. researchgate.net Similarly, SEM has been used to study the morphology of Fe3O4-oleate nanoparticles dispersed in a polymer matrix.

Surface Topography and Roughness: AFM is a powerful tool for characterizing the nanoscale topography of surfaces. It has been used to study the in-situ adsorption of potassium oleate on mineral surfaces like apatite, providing insights into how the inhibitor molecules arrange on the substrate. researchgate.net In studies related to chemical mechanical planarization (CMP) of cobalt films, AFM and optical profilometry were used to measure the surface roughness after treatment with slurries containing potassium oleate. semanticscholar.orgsemanticscholar.org These studies found that potassium oleate can form a passivating film that significantly reduces surface roughness and corrosion. semanticscholar.org Fourier Transform Infrared (FTIR) spectroscopy data suggests this film involves bridging coordination between the carboxylate group of the oleate and the cobalt surface. semanticscholar.org

The table below provides a summary of findings from microscopy studies on potassium oleate films and aggregates.

| Technique | System | Observation | Key Findings |

| Cryo-TEM | Potassium oleate with poly(4-vinylpyridine) and n-dodecane | Hybrid Micelles | Formation of "beads-on-string" structures. nih.gov |

| Cryo-TEM | Monoolein/sodium oleate/water | Lamellar Phase | Visualized multilamellar vesicles. mdpi.com |

| AFM | Potassium oleate on apatite surfaces | Adsorbed Layer | Investigated the effect of ionic strength on the adsorption of potassium oleate. researchgate.net |

| Optical Profilometry | Cobalt film after CMP with potassium oleate-containing slurry | Surface Topography | Measured post-polish surface roughness, showing potassium oleate's effectiveness in creating a smooth surface. semanticscholar.org |

| SEM | Potassium oleate-kaolin/natural rubber composites | Composite Morphology | Examined the morphology of the composite material. researchgate.net |

| SEM | Pellicular film from potassium oleate emulsion | Film Morphology | Investigated the film morphology and elemental analysis in dried films. bch.ro |

Interfacial and Colloidal Chemistry of Potassium Oleate Systems

Adsorption Behavior of Potassium Oleate (B1233923) at Heterogeneous Interfaces

The behavior of potassium oleate at interfaces is fundamental to its function in various applications. This section explores the dynamics and thermodynamics of its adsorption at fluid interfaces and the mechanisms governing its attachment to solid surfaces.

Kinetics and Thermodynamics of Potassium Oleate Adsorption at Liquid-Air and Liquid-Liquid Interfaces

The adsorption of potassium oleate at liquid-air and liquid-liquid interfaces is a dynamic process governed by several factors. The rate of adsorption and the resulting surface tension are influenced by the concentration of potassium oleate, pH, ionic strength, and temperature. columbia.edu Dynamic surface tension measurements of potassium oleate solutions show that the rate of surface tension decay, which reflects the kinetics of adsorption, is highly dependent on these parameters. columbia.edu For instance, an increase in temperature can lead to a significant increase in the rate of surface tension reduction at low ionic strengths. columbia.edu

The thermodynamics of surfactant adsorption at fluid interfaces can be described by models that relate the surface pressure to the composition of the surface layer and the adsorption isotherm, which connects the amount of adsorbed surfactant to its concentration in the bulk phase. researchgate.net The adsorption process is driven by the amphiphilic nature of the oleate molecule, which seeks to orient itself at the interface to minimize the contact between its hydrophobic tail and the aqueous phase. This leads to a reduction in the interfacial free energy, a key thermodynamic driver of adsorption. 182.160.97 The change in surface tension (γ) with the logarithm of the surfactant concentration (C) in the premicellar region can provide insights into the thermodynamics of adsorption. Unusual changes in this relationship for potassium oleate have been interpreted as evidence for dimerization in the bulk solution, which in turn affects the adsorption equilibrium at the interface.

Adsorption Isotherms and Mechanisms of Potassium Oleate on Solid Substrates

The adsorption of potassium oleate onto solid surfaces is a critical aspect of its role in processes like mineral flotation and corrosion inhibition. The mechanism of adsorption can range from physisorption, driven by electrostatic or van der Waals forces, to chemisorption, involving the formation of chemical bonds.

A study on the adsorption of potassium oleate on cobalt (Co) films demonstrated that the process fits the Langmuir adsorption isotherm model. researchgate.netsemanticscholar.org This model assumes the formation of a monolayer of the adsorbate on a surface with a finite number of identical and equivalent sites. unirioja.es The analysis yielded a standard free energy of adsorption (ΔG°ads) of approximately -40 kJ/mol, a value that suggests a strong interaction indicative of chemisorption. researchgate.netsemanticscholar.org Spectroscopic data further supported this by showing a bridging coordination between the carboxylate group of the oleate and the cobalt surface. researchgate.netsemanticscholar.org

In the context of mineral processing, the adsorption of oleate onto calcite has been shown to reach a plateau corresponding to monolayer coverage. diva-portal.org At a pH range of 9 to 11, the adsorption density reaches a value that aligns with the formation of a condensed, liquid-crystal-like state of the oleate on the mineral surface. diva-portal.org

Table 1: Adsorption Characteristics of Potassium Oleate on a Solid Substrate

| Substrate | Adsorption Model | Standard Free Energy of Adsorption (ΔG°ads) | Adsorption Mechanism |

| Cobalt (Co) Film | Langmuir Isotherm | ~ -40 kJ/mol | Chemisorption |

Micellization and Self-Assembly Phenomena of Potassium Oleate in Aqueous and Non-Aqueous Media

In solution, above a certain concentration, potassium oleate molecules self-assemble into organized aggregates known as micelles. This process, and the formation of more complex structures, is a hallmark of its colloidal behavior.

Critical Micelle Concentration (CMC) Determination and Influencing Factors (e.g., temperature, ionic strength)

The critical micelle concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. acs.org This is a key parameter characterizing a surfactant's self-assembly behavior. acs.org For potassium oleate, the CMC can be determined by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, or viscosity, as a function of concentration. ijsr.netjetir.org

Several factors influence the CMC of potassium oleate. Temperature has a notable effect; studies have shown that the CMC of potassium oleate can increase with rising temperatures in alcohol-water systems. jetir.org The presence of electrolytes (ionic strength) also plays a crucial role. For instance, the addition of salts like potassium chloride (KCl) can lower the CMC and promote the formation of different micellar structures. mdpi.com The composition of the solvent system, such as the presence of alcohols, can also significantly alter the CMC. ijsr.net The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be determined from the temperature dependence of the CMC. jetir.org For sodium oleate, a related compound, these parameters have been calculated in various alcohol-water mixtures. jetir.org

Table 2: Factors Influencing the Critical Micelle Concentration (CMC) of Potassium Oleate

| Factor | Effect on CMC | Reference |

| Temperature | Can increase with rising temperature in certain solvent systems. jetir.org | jetir.org |

| Ionic Strength (e.g., KCl) | Generally decreases the CMC. | mdpi.com |

| Solvent Composition (e.g., alcohol-water mixtures) | Significantly alters the CMC. | ijsr.net |

Micellar Shape, Size Distribution, and Aggregation Numbers of Potassium Oleate

Potassium oleate micelles are not limited to a single morphology. Depending on conditions such as concentration, temperature, and ionic strength, they can adopt various shapes and sizes. At lower concentrations or in the absence of significant salt, potassium oleate tends to form spherical micelles. mdpi.com However, with increasing salt concentration, a transition from spherical to more elongated, rod-like or wormlike micelles can occur. mdpi.com

Cryo-transmission electron microscopy (cryo-TEM) and small-angle neutron scattering (SANS) are powerful techniques for visualizing and characterizing these structures. mdpi.com Studies have shown the coexistence of spherical and rod-like micelles in potassium oleate solutions under specific salt conditions. mdpi.com The presence of polymers can further influence these structures, leading to the formation of hybrid "beads-on-a-string" complexes where spherical micelles are threaded along a polymer chain. mdpi.com The local cylindrical geometry of wormlike micelles of potassium oleate has been characterized, with a radius close to the length of the oleate's hydrophobic tail. nih.gov The aggregation number, which is the average number of surfactant molecules in a single micelle, is a fundamental property that changes with the micelle's shape and size. While specific aggregation numbers for potassium oleate are not detailed in the provided search results, it is a general principle that the aggregation number for spherical micelles is smaller than for cylindrical or wormlike micelles.

Formation and Stability of Vesicles and Other Self-Assembled Liquid Crystalline Phases of Potassium Oleate

Beyond simple micelles, potassium oleate is capable of forming more complex, ordered structures such as vesicles and various liquid crystalline phases. mdpi.com Vesicles, which are closed, bilayer structures, can be formed in aqueous dispersions containing potassium oleate, often in combination with other amphiphiles like monoolein. nih.gov These vesicles can be unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers) and exhibit long-term stability. nih.gov

The phase behavior of potassium oleate in water is rich and includes the formation of liquid crystalline phases at higher concentrations. mdpi.com Early studies identified various phases in the potassium oleate-water system. mdpi.com In mixtures with other lipids, such as oleic acid and water, potassium oleate can be a component in the formation of lamellar (Lα), inverted hexagonal (H2), and cubic (Q) liquid crystalline phases. mdpi.com These phases represent different levels of molecular organization, from stacked sheets in the lamellar phase to a three-dimensionally ordered network of bilayers in the cubic phase. The stability and formation of these structures are highly dependent on the composition of the system, including the relative concentrations of potassium oleate, water, and any other components. mdpi.comgoogle.com

Emulsification and Stabilization Mechanisms Imparted by Potassium Oleate

Potassium oleate (C18H33KO2), the potassium salt of oleic acid, is an anionic surfactant widely recognized for its efficacy as an emulsifying agent. atamanchemicals.comatamanchemicals.com Its molecular structure, comprising a long, hydrophobic hydrocarbon tail (oleate group) and a hydrophilic carboxylate head, allows it to function at the interface between immiscible liquids like oil and water. cosmileeurope.eu This amphiphilic nature is fundamental to its role in creating and stabilizing emulsions, which are dispersions of one liquid phase in another. medmuv.comunc.edu

The stability of an emulsion is critically dependent on the properties of the interfacial film formed by the emulsifier between the dispersed and continuous phases. Potassium oleate contributes to stability primarily by reducing the interfacial tension and modifying the interfacial rheology. medmuv.comunc.edu

Upon introduction into an oil-water system, potassium oleate molecules spontaneously adsorb and orient themselves at the interface. The hydrophobic oleate tail penetrates the oil phase, while the hydrophilic potassium carboxylate head remains in the aqueous phase. This arrangement disrupts the cohesive energy between the molecules of the two phases, leading to a significant reduction in the interfacial tension—the energy required to create a new unit of interfacial area. cosmileeurope.eu By lowering this energy, potassium oleate facilitates the breakup of large droplets into smaller ones during homogenization, making the emulsification process more efficient. medmuv.com Studies on the dynamic surface tension of potassium oleate solutions show that factors such as pH, concentration, and ionic strength influence the rate and extent of tension reduction. columbia.edu

Interfacial rheology, which describes the response of an interface to deformational stress, is another crucial factor for emulsion stability. ceon.rs The layer of adsorbed potassium oleate molecules at the droplet surface is not merely static; it possesses viscoelastic properties that help to dampen thermal fluctuations and mechanical stresses that could otherwise lead to droplet coalescence. The strength and ordering of this interfacial film can be significant; for instance, at certain concentrations, potassium oleate can form a structured bilayer at an iron-water interface. acs.org The rheological properties of the interface, which can be studied under shear and dilatational deformation, depend on the packing and intermolecular interactions of the surfactant molecules. ceon.rsnih.gov A resilient and viscoelastic interfacial film provides a mechanical barrier that resists the rupture and merging of droplets, thereby enhancing the long-term stability of the emulsion. unc.edu

Table 1: Influence of Potassium Oleate on Interfacial Properties

| Property | Mechanism of Action | Consequence for Emulsion |

| Interfacial Tension | Adsorption and orientation of amphiphilic molecules at the oil-water interface. cosmileeurope.eu | Reduction of free energy, facilitating the formation of smaller droplets. medmuv.com |

| Interfacial Rheology | Formation of a viscoelastic film at the droplet surface. ceon.rs | Creation of a mechanical barrier that resists droplet coalescence and rupture. unc.edunih.gov |

| Surface Charge | Dissociation of the potassium salt in water, leaving an anionic carboxylate head group at the interface. medmuv.com | Imparts a negative charge to oil droplets in O/W emulsions, creating electrostatic repulsion that prevents aggregation. medmuv.comunc.edu |

Potassium oleate is particularly effective at stabilizing oil-in-water (O/W) emulsions, where oil is the dispersed phase and water is the continuous phase. medmuv.comgreengredients.it The primary stabilization mechanisms include the formation of a protective interfacial film and electrostatic repulsion.

While more commonly used for O/W emulsions due to its hydrophilic nature, potassium oleate can also contribute to the stabilization of water-in-oil (W/O) emulsions, often as part of a blend of emulsifiers. researchgate.net According to the Bancroft rule, the phase in which the emulsifier is more soluble tends to become the continuous phase. For potassium oleate to stabilize a W/O emulsion, its lipophilic character would need to be enhanced, for instance, by pairing it with a more oil-soluble co-surfactant. In such systems, the emulsifiers create a packed interfacial layer that provides a steric barrier, preventing the dispersed water droplets from coalescing. elveflow.com

Role of Potassium Oleate in Modulating Interfacial Tension and Interfacial Rheology for Emulsion Stability

Foaming Dynamics and Foam Stabilization Principles of Potassium Oleate Solutions

Potassium oleate is an effective foaming agent, capable of producing a rich and stable foam, particularly in soft water. atamanchemicals.comatamanchemicals.com A foam is a dispersion of a gas in a liquid, and its stability depends on the properties of the thin liquid films (lamellae) that separate the gas bubbles.

The formation of foam is driven by the reduction of the surface tension of the liquid by the surfactant, which allows the liquid-air interface to expand at a lower energy cost. When a potassium oleate solution is agitated or has gas bubbled through it, the surfactant molecules rapidly adsorb at the air-water interface. They orient with their hydrophobic tails towards the air and their hydrophilic heads in the water, forming a surface film that stabilizes the bubbles. cosmileeurope.eu

The stability of the foam is governed by several principles:

Gibbs-Marangoni Effect: This is a crucial mechanism for foam stabilization. If a foam film is stretched, the local concentration of potassium oleate on the surface decreases, causing the surface tension to increase in that area. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to the stretched region of high surface tension, effectively "healing" the thin spot and preventing the film from rupturing.

Surface Viscoelasticity: The adsorbed layer of potassium oleate at the lamellae surfaces imparts viscoelasticity, creating a resilient film that can withstand mechanical shocks and resist drainage. atamanchemicals.com

Electrostatic Repulsion: As an anionic surfactant, potassium oleate creates a negative charge on both sides of the liquid lamellae. This causes the two surfaces to repel each other, counteracting the van der Waals forces that would otherwise pull them together and lead to film thinning and rupture.

Table 2: Effect of Potassium Oleate Concentration as a Blowing Agent on Natural Rubber Foam Morphology Data derived from a study on natural rubber foam preparation.

| Sample Description (Relative to Control) | Potassium Oleate Concentration (phr) | Average Cell Size |

| Control | 1.65 | Largest |

| Control - 15% Po | 1.40 | Decreased |

| Control - 30% Po | 1.15 | Further Decreased |

| Control - 45% Po | 0.90 | Smallest |

| phr: parts per hundred of rubber |

This table illustrates the finding that the average cell size of the foam samples decreases as the concentration of potassium oleate is reduced. mdpi.com

Theoretical and Computational Investigations of Potassium Oleate

Molecular Dynamics (MD) Simulations of Potassium Oleate (B1233923) Self-Assembly and Interfacial Behavior

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a virtual microscope to observe complex processes. For potassium oleate, MD simulations have been instrumental in understanding how individual molecules aggregate to form larger structures and how they behave at the interfaces between different phases.

MD simulations have been employed to study the spontaneous aggregation (micellization) of potassium oleate in aqueous solutions. These simulations reveal the transition from individual surfactant monomers to the formation of various aggregate structures.

Aggregation and Micelle Formation : Atomistic and coarse-grained MD simulations have shown that deprotonated oleic acid molecules, such as in potassium oleate, spontaneously aggregate from random dispersions in water. researchgate.net Depending on concentration and conditions, these can form structures like spherical or worm-like micelles. researchgate.netscispace.com For instance, simulations indicate that at intermediate concentrations, potassium oleate forms micellar aggregates, a tendency attributed to its low critical micelle concentration (CMC) of approximately 1.2 mM. scispace.com

Wormlike Micelles : In the presence of salts like potassium chloride (KCl), simulations and experimental data from Small-Angle Neutron Scattering (SANS) show that potassium oleate micelles can transition from spherical to long, flexible wormlike structures. msu.ruresearchgate.netnih.gov These entangled micellar chains create a transient network that imparts high viscosity and viscoelasticity to the solution. msu.ru

Hybrid Micelles : MD simulations have also explored the interaction of potassium oleate with polymers. Coarse-grained simulations showed that polymers like polystyrene can be encapsulated within the hydrophobic core of a potassium oleate wormlike micelle, forming a "threaded" structure. acs.org This process involves the reorganization of surfactant molecules and can increase the persistence length (stiffness) of the polymer. acs.org Other studies have visualized the formation of "beads-on-string" aggregates where polymer-surfactant complexes transform into rod-like structures upon salt addition. mdpi.com

| Phenomenon | Simulation Type | Key Findings | References |

|---|---|---|---|

| Spontaneous Aggregation | Coarse-Grained MD | Oleate monomers aggregate into micelles, vesicles, or oil phases depending on protonation state. Deprotonated oleate forms worm-like micelles. | researchgate.net |

| Salt-Induced Transition | - | Addition of KCl induces a transition from spherical to wormlike micelles, confirmed by SANS and cryo-TEM. | msu.runih.gov |

| Polymer Interaction | Coarse-Grained MD | Hydrophobic polymers like polystyrene can be threaded into the core of potassium oleate wormlike micelles. | acs.org |

| Hybrid Micelle Structure | - | In the presence of poly(4-vinylpyridine), potassium oleate can form "beads-on-string" structures that transition to rods with added salt. | mdpi.com |

MD simulations are crucial for understanding how potassium oleate molecules arrange themselves at interfaces, such as between a solid surface and a liquid. This is particularly relevant in applications like corrosion inhibition and chemical-mechanical polishing (CMP).

Adsorption on Metal Surfaces : Combined MD and DFT studies have investigated the adsorption of potassium oleate on copper (Cu) and cobalt (Co) surfaces. researchgate.netdntb.gov.uax-mol.net Simulations show that potassium oleate can form a dense, ordered adsorption film on these metal surfaces. researchgate.netdntb.gov.ua The adsorption is spontaneous and dominated by chemisorption, where strong chemical bonds form between the oleate molecules and the metal atoms. researchgate.net On cobalt, the adsorption mechanism was clarified at an atomic level, showing how the inhibitor film protects the surface during CMP. x-mol.netresearchgate.net

Inhibition Mechanism : The simulations reveal that the oleate molecules adsorb onto the metal, creating a hydrophobic barrier that isolates the surface from corrosive media. researchgate.net MD approaches help identify the most stable adsorption configurations and the active sites where interaction is strongest. researchgate.net The adsorption often follows the Langmuir isotherm model, indicating the formation of a monolayer on the surface. researchgate.netx-mol.net

Adsorption on Other Surfaces : The utility of MD simulations extends to other interfaces. Coarse-grained molecular dynamics has been used to study the adsorption and assembly of collectors containing oleic acid on low-rank coal surfaces, providing insights into flotation processes. mdpi.com Similarly, the adsorption of potassium oleate on mineral surfaces like apatite has also been investigated. sciopen.com

Simulation of Micellization Processes and Micellar Structure Dynamics of Potassium Oleate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Potassium Oleate

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into bonding, charge distribution, and reactivity, explaining the interactions observed in larger-scale simulations and experiments.

DFT calculations have been applied to understand the intrinsic electronic properties of the oleate anion and how it interacts with various substrates.

Quantum Chemical Parameters : Studies have calculated global and local reactivity parameters for the oleate molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netccsenet.org The energy gap (ΔE) between HOMO and LUMO is a key indicator of molecular reactivity; a low energy gap suggests that the molecule is highly reactive and can readily form coordination bonds with a metal surface. researchgate.netdntb.gov.ua

Bonding Mechanism : DFT analysis confirms that the carboxyl group (-COO⁻) of the oleate is a primary active site for adsorption. researchgate.netresearchgate.net For instance, in studies of corrosion inhibition on copper, DFT revealed a strong electronic exchange interaction between the inhibitor and the metal. researchgate.net On cobalt surfaces, DFT calculations helped clarify the bonding mechanism between the oleate and the surface at an atomic level. x-mol.netresearchgate.net In perovskite solar cells, DFT calculations showed that the -COO⁻ group can coordinate with lead ions (Pb²⁺), passivating defects at the interface. researchgate.net

Charge Distribution : Analysis of the molecular electrostatic potential (MEP) helps to localize reactive sites within the molecule. epstem.net For the oleate anion, these calculations highlight the electron-rich regions, primarily around the carboxylate head, which are prone to electrophilic attack and are responsible for bonding to positively charged sites on a substrate. researchgate.netresearchgate.net

| Property/Parameter | Significance | Finding/Application | References |

|---|---|---|---|

| HOMO/LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A lower gap implies higher reactivity. | Low ΔE values for oleate suggest it can readily form bonds with metal surfaces, acting as an effective corrosion inhibitor. | researchgate.netdntb.gov.ua |

| Active Sites | Identifies the parts of the molecule involved in bonding. | The carboxyl group (-COO⁻) is the primary active site for bonding to metal surfaces like Cu and Co, and for passivating defects. | researchgate.netx-mol.netresearchgate.netresearchgate.net |

| Binding/Adsorption Energy | Quantifies the strength of the interaction between the molecule and a surface. | High binding energy values confirm strong chemical adsorption (chemisorption) of oleate on metal substrates. | researchgate.netdntb.gov.ua |

While full reaction pathway modeling for potassium oleate is complex, DFT provides crucial data on the thermodynamics and energetics of its surface interactions, which are fundamental to its function.

Adsorption Energetics : DFT is used to calculate the adsorption energy of potassium oleate on various surfaces. A high, negative adsorption energy indicates a strong, stable bond and a spontaneous adsorption process. researchgate.net For example, the thermodynamic parameters derived from these calculations prove that the adsorption of potassium oleate on copper is spontaneous and primarily chemical in nature. researchgate.net

Modeling Adsorption Configurations : DFT calculations can determine the most energetically favorable orientation and configuration of oleate molecules on a surface. Studies on corrosion inhibition have used DFT to explore the most stable adsorption configurations, finding that oleate molecules often adsorb in a way that maximizes surface coverage, forming a protective film. researchgate.netdntb.gov.ua

Understanding Synergistic Effects : DFT has been employed to understand the synergy between potassium oleate and other chemical agents. In one study, DFT calculations clarified the adsorption and bonding mechanisms when potassium oleate was used in conjunction with another inhibitor, TT-LYK, on a cobalt surface, revealing that the combined inhibitors formed a thicker, stronger protective layer. x-mol.net

Elucidation of Electronic Properties and Bonding Characteristics of Potassium Oleate

Coarse-Grained Models and Mesoscale Simulations for Large-Scale Potassium Oleate Systems

While atomistic simulations provide high detail, they are computationally expensive and limited to small systems and short timescales. Coarse-grained (CG) and mesoscale models overcome this by grouping atoms into single interaction sites, allowing for the simulation of much larger systems (micrometers) and longer processes (milliseconds to seconds). researchgate.netcecam.org

Large-Scale Self-Assembly : CG-MD simulations using frameworks like the MARTINI force field have been pivotal in studying the large-scale self-assembly of oleic acid and its salts. researchgate.net These simulations have successfully modeled the formation of complex structures like vesicles and worm-like micelles from thousands of individual molecules over microseconds of simulation time, bridging the gap between atomistic detail and mesoscopic phenomena. researchgate.netnih.gov

Modeling Complex Fluids : The rheological properties of potassium oleate solutions, especially the high viscosity of wormlike micelle networks, are phenomena that occur on a large scale. Mesoscale simulations can probe the structure and dynamics of these entangled networks, which is essential for understanding applications like drag reduction in pipelines and the formulation of viscoelastic fluids. researchgate.net

Interactions with Complex Interfaces : CG simulations are well-suited to model the interaction of potassium oleate with large, complex biological or material interfaces. For example, simulations have examined the interaction of potassium oleate micelles with bacterial cell wall models and the encapsulation of long polymer chains within micelles, processes that are too large for traditional atomistic simulations. scispace.comacs.org Coarse-grained simulations have also been applied to understand the assembly of oleate-based collectors on the heterogeneous surface of low-rank coal. mdpi.com

Environmental Fate and Transformation of Potassium Oleate in Natural Systems

Biodegradation Pathways and Kinetics of Potassium Oleate (B1233923) in Aquatic and Terrestrial Environments

Potassium oleate is readily biodegradable in both aquatic and terrestrial environments. orst.eduplos.org Upon entering the environment, it dissociates into a potassium ion (K⁺) and an oleate anion (C₁₈H₃₃O₂⁻). The primary route of degradation for the oleate portion is through microbial activity. The estimated half-life of fatty acid salts in soil is less than one day due to rapid microbial degradation. orst.eduepa.gov

The microbial degradation of the oleate chain, an unsaturated fatty acid, primarily occurs through the β-oxidation pathway. researchgate.netresearchgate.netmst.dk This metabolic process is central to the breakdown of fatty acids in a wide range of microbes to generate energy and essential precursors for cellular biosynthesis. researchgate.netwikipedia.org

The process involves several key stages:

Activation: The fatty acid is first activated by conversion into a fatty acyl-CoA ester. researchgate.netaocs.org

β-Oxidation Cycle: The activated fatty acyl-CoA then enters the β-oxidation cycle, a four-step recurring sequence that systematically shortens the fatty acid chain. wikipedia.orgaocs.org The four steps are oxidation by FAD, hydration, oxidation by NAD⁺, and thiolysis. wikipedia.org

Products: Each cycle of β-oxidation cleaves a two-carbon fragment from the fatty acid chain, releasing it as acetyl-CoA. researchgate.netaocs.org This acetyl-CoA can then enter the citric acid cycle to produce energy for the cell. researchgate.net For unsaturated fatty acids like oleate, auxiliary enzymes such as isomerases are required to handle the double bond, allowing the β-oxidation to proceed. nih.gov

Under anaerobic conditions, the degradation of long-chain fatty acids like oleate involves a syntrophic relationship between bacteria and methanogenic archaea. researchgate.netnih.gov Acetogenic bacteria break down the oleate into acetate (B1210297) and hydrogen, and hydrogenotrophic methanogens consume the hydrogen, which keeps its partial pressure low and makes the β-oxidation process thermodynamically favorable. researchgate.net Key microbial players in this process include species from the genera Syntrophomonas and Methanobacterium. nih.govuminho.pt The primary end products in anaerobic degradation are often methane (B114726) and acetate. nih.gov

Several environmental and biological factors significantly influence the rate at which potassium oleate biodegrades.

Microbial Community Composition: The presence and diversity of microorganisms capable of fatty acid metabolism are crucial. sparkoncept.com Different microbial communities may dominate under varying environmental conditions, such as in deep sea versus surface water environments. nih.gov For instance, facultative anaerobic bacteria like Pseudomonas spp. have been shown to accelerate oleate degradation to methane in microaerophilic conditions by protecting strict anaerobes from oxygen and scavenging intermediate products. nih.govuminho.pt

Oxygen Availability: The presence of oxygen is a critical factor. Aerobic degradation is generally faster than anaerobic degradation. mst.dksparkoncept.com In aerobic environments, microorganisms readily metabolize fatty acid salts. heraproject.com Under anaerobic or microaerophilic conditions, the degradation process still occurs but relies on different microbial consortia and metabolic strategies. researchgate.netnih.gov

Temperature: Temperature affects both the physical properties of the oleate and the metabolic rates of the degrading microorganisms. mdpi.com Generally, warmer temperatures accelerate biodegradation by increasing microbial and enzymatic activity. sparkoncept.comnih.gov For example, studies on hydrocarbon degradation have shown that degradation rates are typically higher at 24-25°C compared to 4°C. nih.gov However, specialized cold-adapted (psychrophilic) microorganisms are capable of degradation at low temperatures. nih.gov

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus can be a limiting factor for microbial growth and, consequently, for the biodegradation of organic compounds like oleate. nih.govmdpi.com

Bioavailability: The low water solubility of long-chain fatty acids can limit their availability to microorganisms. frontiersin.org Degradation often requires direct contact between the microbial cells and the substrate. frontiersin.org The rate of metabolism for fatty acid salts tends to decrease as the carbon chain length increases, which is partly related to decreased solubility. heraproject.com

Table 1: Factors Affecting Potassium Oleate Biodegradation

| Factor | Effect on Biodegradation Rate | References |

| Microbial Community | The presence of adapted microbial consortia is essential for efficient degradation. | sparkoncept.comnih.gov |

| Oxygen Availability | Aerobic conditions generally lead to faster degradation than anaerobic conditions. | mst.dksparkoncept.com |

| Temperature | Higher temperatures typically increase metabolic rates and thus degradation, up to an optimal point. | sparkoncept.comnih.govmdpi.com |

| Nutrient Levels | Adequate levels of nutrients like nitrogen and phosphorus are required to support microbial activity. | nih.govmdpi.com |

| Bioavailability | Lower water solubility can reduce contact with microbes, slowing degradation. | heraproject.comfrontiersin.org |

Identification of Microbial Degradation Products and Metabolic Pathways of Oleate Chain

Abiotic Degradation Mechanisms of Potassium Oleate (Photolysis, Hydrolysis, Oxidation)

In addition to biodegradation, potassium oleate can be transformed in the environment through abiotic processes, including photolysis, hydrolysis, and oxidation.

Photolytic degradation involves the breakdown of a chemical by light energy. While direct photolysis of lipids by UV light is considered minimal, photosensitized oxidation can be a significant pathway. diva-portal.org This process occurs when a photosensitizer molecule absorbs light and transfers the energy to the oleate molecule or to oxygen, creating reactive oxygen species that then attack the oleate. diva-portal.org

Studies on oleic acid at the air-water interface have shown that it can be degraded via photosensitized oxidation in the presence of substances like brown carbon, which acts as a photosensitizer. researchgate.net Another study demonstrated that oil droplets containing a photolabile derivative of oleic acid exhibited movement towards a UV light source, driven by anisotropic photolysis on the droplet's surface. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For potassium oleate, this would involve the reaction of the oleate anion with water. However, studies have indicated that hydrolysis of potassium salts of fatty acids is not a significant degradation pathway in the environment. One study found that no hydrolysis occurred over a 43-day period. epa.govusda.gov While hydrolysis of overbasic potassium oleate can occur in diluted emulsions, this is a specific condition not always representative of natural systems. bch.ro

Oxidation: Chemical oxidation, particularly by atmospheric oxidants, is a more significant abiotic degradation route for oleate. The double bond in the oleate molecule is a primary site for oxidative attack.

Ozone (O₃): The reaction of oleate with ozone has been studied in aqueous aerosols and at the air-water interface. acs.orgnih.govstfc.ac.uk This oxidation follows Langmuir-Hinshelwood kinetics, indicating it is a surface-mediated process. acs.orgnih.gov The reaction cleaves the carbon-carbon double bond, resulting in the formation of smaller, more oxidized products. stfc.ac.ukresearchgate.net Key products identified include nonanoic acid and azelaic acid. stfc.ac.uk The atmospheric lifetime of a monolayer of oleic acid due to ozone oxidation has been calculated to be approximately 1.3 hours. stfc.ac.ukresearchgate.net

Hydroxyl Radical (OH): Oleate is also efficiently processed by the highly reactive hydroxyl radical (OH). acs.orgnih.gov

The kinetics of these oxidation reactions indicate that they primarily occur at interfaces, such as the surface of an aerosol particle. acs.orgnih.govstfc.ac.uk

Table 2: Abiotic Degradation of Oleate

| Process | Reactant/Condition | Key Findings | References |

| Photolysis | UV Light / Photosensitizers | Photosensitized oxidation is a more likely pathway than direct photolysis. | diva-portal.orgresearchgate.net |

| Hydrolysis | Water | Not considered a significant degradation pathway for potassium fatty acid salts. | epa.govusda.gov |

| Oxidation | Ozone (O₃), Hydroxyl Radical (OH) | Occurs readily at the C=C double bond, especially at air-water interfaces. Products include nonanoic and azelaic acids. | acs.orgnih.govstfc.ac.uk |

Photolytic Degradation Under Simulated Environmental Conditions

Sorption, Mobility, and Bioavailability of Potassium Oleate in Soil and Sediment Systems

The fate of potassium oleate in soil and sediment is governed by sorption processes, which in turn affect its mobility and bioavailability.

Sorption: When potassium oleate enters soil or aquatic systems, the oleate anion can adsorb to soil organic matter and mineral surfaces. santos.com The estimated organic carbon partition coefficient (Koc) for a related compound, sulfated oleic acid potassium salt, is high (7136 L/kg), suggesting it will strongly adsorb to soil and sediment. santos.com In natural waters, the oleate anion is also likely to react with prevalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) to form less soluble calcium and magnesium oleate salts, which would then partition to sediment and soil. heraproject.com

Mobility: Due to its strong tendency to adsorb to soil particles and its low water solubility (especially as Ca²⁺ or Mg²⁺ salts), the mobility of the oleate portion of potassium oleate in soil is expected to be low. heraproject.comsantos.com It is unlikely to leach significantly into groundwater. santos.com The potassium cation (K⁺), however, is an essential plant nutrient and its mobility in soil is variable, depending on factors like soil texture and cation exchange capacity (CEC). cropnutrition.comajol.info Soils with higher clay and organic matter content can hold more potassium, while it may be more mobile in coarse, sandy soils. cropnutrition.com

Bioavailability: The strong sorption to soil and sediment, combined with low water solubility, reduces the bioavailability of oleate to many organisms. santos.com For aquatic organisms, the compound is more likely to be associated with suspended solids and sediment rather than being dissolved in the water column. santos.com This partitioning behavior significantly limits its uptake. santos.com

Adsorption to Mineral Surfaces and Soil Organic Matter